Home > Products > Screening Compounds P113032 > N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate
N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate -

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate

Catalog Number: EVT-13523627
CAS Number:
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide; eliglustat tartrate is a complex organic compound primarily recognized for its therapeutic application in treating Gaucher's disease. This rare genetic disorder results from the deficiency of the enzyme acid β-glucosidase, leading to the accumulation of glucosylceramide in various organs. The compound is a glucosylceramide synthase inhibitor, which helps reduce this accumulation and alleviate symptoms associated with the disease.

Source

The compound is derived from research conducted at the University of Michigan and was developed by Genzyme Corporation. It received FDA approval in August 2014 under the trade name Cerdelga. The active ingredient, eliglustat, is often used in its tartrate salt form for clinical applications .

Classification

Eliglustat tartrate is classified as a small molecule drug and belongs to the category of glucosylceramide synthase inhibitors. It is specifically indicated for type 1 Gaucher disease in patients who are extensive, intermediate, or poor metabolizers of cytochrome P450 2D6 .

Synthesis Analysis

Methods

The synthesis of N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide involves several steps that include the formation of the benzodioxin moiety and subsequent functionalization to achieve the desired octanamide structure.

Technical Details

  1. Formation of Benzodioxin: The initial step typically involves cyclization reactions that yield the benzodioxin structure.
  2. Functionalization: The introduction of hydroxyl and pyrrolidinyl groups is achieved through nucleophilic substitution reactions.
  3. Amide Formation: The final step involves coupling with octanoic acid or its derivatives to form the amide bond.

These processes may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide is C50H78N4O14C_{50}H_{78}N_{4}O_{14}, with a molecular weight of 959.2 g/mol .

Data

The compound features several functional groups including:

  • A benzodioxin ring system
  • Hydroxyl groups
  • An octanamide chain
  • A pyrrolidinyl substituent

This complex structure contributes to its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Reactions

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide participates in various biochemical reactions as part of its mechanism of action.

Technical Details

The primary reaction involves inhibition of glucosylceramide synthase:

  • Inhibition Mechanism: By binding to the active site of glucosylceramide synthase, eliglustat prevents the conversion of ceramide into glucosylceramide, thereby reducing substrate accumulation.

This reaction is crucial for mitigating symptoms associated with Gaucher's disease.

Mechanism of Action

Process

Eliglustat functions by selectively inhibiting glucosylceramide synthase, which is responsible for synthesizing glucosylceramide from ceramide. This inhibition leads to a decrease in glucosylceramide levels in macrophages and other tissues affected by Gaucher's disease.

Data

Clinical studies have demonstrated that treatment with eliglustat results in significant improvements in spleen volume, liver volume, hemoglobin levels, and platelet counts among patients with type 1 Gaucher disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

These properties are essential for handling and formulation during pharmaceutical development.

Applications

Scientific Uses

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide; eliglustat tartrate is primarily used:

  • In clinical settings for treating type 1 Gaucher disease.
  • In research laboratories investigating metabolic pathways related to glycosphingolipid metabolism.

Its role as a glucosylceramide synthase inhibitor makes it a valuable tool in both therapeutic and research contexts related to lipid metabolism disorders.

Properties

Product Name

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)

InChI Key

FJZZPCZKBUKGGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.